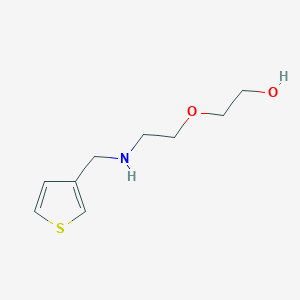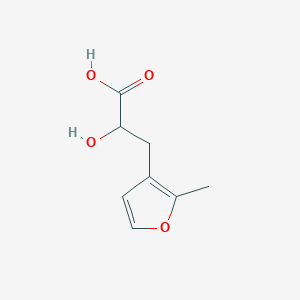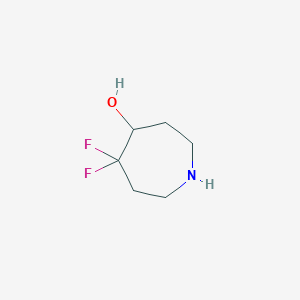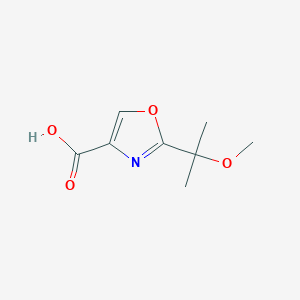![molecular formula C10H19NO4S B13253584 Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate](/img/structure/B13253584.png)
Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate is a chemical compound with the molecular formula C10H19NO4S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and subsequent esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Piperidine with Methanesulfonyl Chloride: Piperidine is reacted with methanesulfonyl chloride in the presence of a base to form the intermediate piperidin-3-yl methanesulfonate.
Esterification: The intermediate is then esterified with methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate: A similar compound with the piperidine ring substituted at the 4-position instead of the 3-position.
Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate: Another similar compound with the piperidine ring substituted at the 2-position.
Uniqueness
Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the piperidine ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C10H19NO4S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 3-(piperidin-3-ylmethylsulfonyl)propanoate |
InChI |
InChI=1S/C10H19NO4S/c1-15-10(12)4-6-16(13,14)8-9-3-2-5-11-7-9/h9,11H,2-8H2,1H3 |
InChI Key |
IAFLVBRCGXVVGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13253503.png)
![1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one](/img/structure/B13253510.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine](/img/structure/B13253511.png)
![tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate](/img/structure/B13253520.png)

![2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253534.png)




![2-[(Pentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13253561.png)


![1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13253579.png)
